5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Overview
Description
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is an organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by the presence of an iodine atom at the 5-position of the pyrrolo[2,3-d]pyrimidine ring system. It has a molecular formula of C6H4IN3 and a molecular weight of 245.02 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves the iodination of 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine. The reaction typically uses an iodinating agent such as iodine or an iodine-containing compound under suitable conditions . The reaction is carried out in an organic solvent like dichloromethane or dimethyl sulfoxide, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate and phosphine ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-7H-pyrrolo[2,3-d]pyrimidin-2-amine, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis and inflammation . The binding affinity and selectivity of the compound for its targets are crucial for its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine: This compound has a chlorine atom at the 4-position instead of an amino group, which can affect its reactivity and biological activity.
5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine: The bromine atom can be replaced by iodine to form 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine.
Uniqueness
This compound is unique due to the presence of the iodine atom, which can enhance its reactivity and binding affinity for certain molecular targets. This makes it a valuable compound for developing new therapeutic agents and studying biological processes.
Properties
IUPAC Name |
5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN4/c7-4-2-9-5-3(4)1-10-6(8)11-5/h1-2H,(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQOHRRKRVCAIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=C(N=C2N1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743874 | |
Record name | 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416354-36-3 | |
Record name | 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416354-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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